Cas no 1339056-10-8 (2-(4-Aminoindolin-1-yl)-N-methylacetamide)

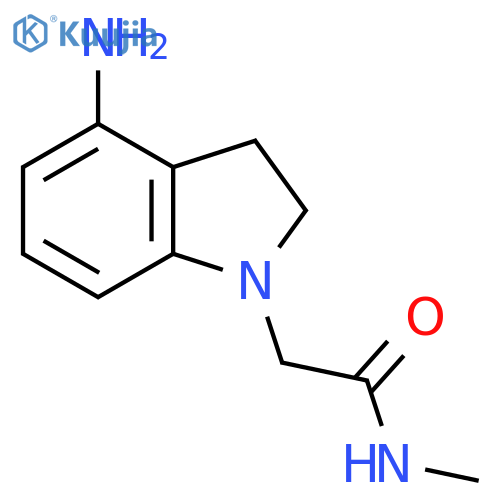

1339056-10-8 structure

商品名:2-(4-Aminoindolin-1-yl)-N-methylacetamide

CAS番号:1339056-10-8

MF:C11H15N3O

メガワット:205.256302118301

CID:5159027

2-(4-Aminoindolin-1-yl)-N-methylacetamide 化学的及び物理的性質

名前と識別子

-

- 2-(4-Aminoindolin-1-yl)-N-methylacetamide

- 2-(4-Amino-2,3-dihydro-indol-1-yl)-N-methyl-acetamide

- SB65255

- 1H-Indole-1-acetamide, 4-amino-2,3-dihydro-N-methyl-

-

- インチ: 1S/C11H15N3O/c1-13-11(15)7-14-6-5-8-9(12)3-2-4-10(8)14/h2-4H,5-7,12H2,1H3,(H,13,15)

- InChIKey: NGRMEEHQHDSBOE-UHFFFAOYSA-N

- ほほえんだ: O=C(CN1C2C=CC=C(C=2CC1)N)NC

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 244

- 疎水性パラメータ計算基準値(XlogP): 0.7

- トポロジー分子極性表面積: 58.4

2-(4-Aminoindolin-1-yl)-N-methylacetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1618836-1g |

2-(4-Aminoindolin-1-yl)-N-methylacetamide |

1339056-10-8 | 98% | 1g |

¥7484.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1618836-10g |

2-(4-Aminoindolin-1-yl)-N-methylacetamide |

1339056-10-8 | 98% | 10g |

¥28341.00 | 2024-08-09 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD610555-1g |

2-(4-Aminoindolin-1-yl)-N-methylacetamide |

1339056-10-8 | 97% | 1g |

¥4116.0 | 2023-04-03 | |

| Chemenu | CM494459-1g |

2-(4-Aminoindolin-1-yl)-N-methylacetamide |

1339056-10-8 | 97% | 1g |

$*** | 2023-03-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1618836-5g |

2-(4-Aminoindolin-1-yl)-N-methylacetamide |

1339056-10-8 | 98% | 5g |

¥22575.00 | 2024-08-09 |

2-(4-Aminoindolin-1-yl)-N-methylacetamide 関連文献

-

Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178

-

Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606

-

S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

1339056-10-8 (2-(4-Aminoindolin-1-yl)-N-methylacetamide) 関連製品

- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)

- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)

- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)

- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)

- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)

- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬